Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid

説明

The exact mass of the compound Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

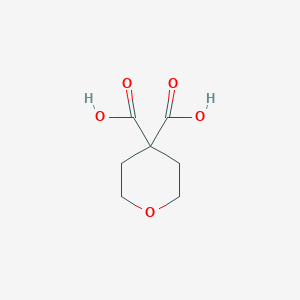

Structure

3D Structure

特性

IUPAC Name |

oxane-4,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O5/c8-5(9)7(6(10)11)1-3-12-4-2-7/h1-4H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHAPBJSVSVFGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90277022 | |

| Record name | Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5337-04-2 | |

| Record name | 5337-04-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dihydro-2H-pyran-4,4(3H)-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid, a valuable heterocyclic compound with applications in medicinal chemistry and organic synthesis. This document details the core synthetic route, providing structured data, detailed experimental protocols, and visual diagrams to facilitate understanding and replication in a laboratory setting.

Core Synthesis Pathway: A Two-Step Approach

The most viable and commonly cited method for the synthesis of Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid is a two-step process. This pathway commences with the cyclization of diethyl malonate and bis(2-chloroethyl) ether to form the intermediate, diethyl tetrahydropyran-4,4-dicarboxylate. Subsequent hydrolysis of this diester yields the target dicarboxylic acid.

Quantitative Data Summary

The following tables summarize the key quantitative data for the two-step synthesis of Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid.

Table 1: Reaction Conditions and Yields

| Step | Reaction | Starting Materials | Key Reagents/Conditions | Product | Yield (%) | Reference |

| 1 | Cyclization | Diethyl malonate, Bis(2-chloroethyl) ether | Base (e.g., NaH, NaOEt), Solvent (e.g., Toluene, Ethanol), Phase Transfer Catalyst (e.g., TBAB) | Diethyl tetrahydropyran-4,4-dicarboxylate | Varies | [1] |

| 2 | Hydrolysis | Diethyl tetrahydropyran-4,4-dicarboxylate | 30% Aqueous NaOH, Room Temperature, 28 hours | Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid | 92% | [2] |

Table 2: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Reference |

| Diethyl tetrahydropyran-4,4-dicarboxylate | C11H18O5 | 230.26 | - | - | |

| Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid | C7H10O5 | 174.15 | 87 | 412.3±45.0 (Predicted) | [3] |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid.

Step 1: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate (Cyclization)

This procedure describes the formation of the tetrahydropyran ring through the reaction of diethyl malonate with bis(2-chloroethyl) ether.[1]

Materials:

-

Diethyl malonate (1.0 mole)

-

Bis(2-chloroethyl) ether (1.0 mole)

-

Base (e.g., Sodium ethoxide or Sodium hydride)

-

Solvent (e.g., Toluene or absolute Ethanol)

-

Tetrabutylammonium bromide (TBAB) (optional, as a phase transfer catalyst)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve the chosen base in the selected solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add diethyl malonate to the stirred solution at room temperature.

-

Add bis(2-chloroethyl) ether to the reaction mixture. If using a phase transfer catalyst like TBAB, it should be added at this stage.

-

Heat the reaction mixture to a temperature between 50-100 °C and maintain it for several hours until the reaction is complete (monitoring by TLC is recommended).

-

After cooling to room temperature, the reaction mixture is quenched with water.

-

The product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude diethyl tetrahydropyran-4,4-dicarboxylate.

-

Purification can be achieved by vacuum distillation.

Step 2: Synthesis of Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid (Hydrolysis)

This protocol details the hydrolysis of the diester intermediate to the final dicarboxylic acid.[2]

Materials:

-

Diethyl tetrahydropyran-4,4-dicarboxylate (4.04 g, 20 mmol)

-

30% Aqueous sodium hydroxide (10 mL)

-

Concentrated hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Suspend diethyl tetrahydropyran-4,4-dicarboxylate (4.04 g, 20 mmol) in 30% aqueous sodium hydroxide (10 mL) in a suitable flask.

-

Stir the reaction mixture at room temperature for 28 hours.

-

Upon completion of the reaction (monitored by TLC or other suitable analytical techniques), adjust the pH of the reaction solution to 1 with concentrated hydrochloric acid.

-

The acidic aqueous solution is then extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to remove the solvent.

-

To the resulting crude product, add ethyl acetate (30 mL) and wash the solid by trituration.

-

Collect the solid product by filtration and dry it to yield tetrahydro-4H-pyran-4,4-dicarboxylic acid (3.19 g, 18.3 mmol, 92% yield).[2]

-

The product can be characterized by 1H-NMR (DMSO-d6): δ 1.90 (4H, t, J = 5.3 Hz), 3.55 (4H, t, J = 5.3 Hz), 12.93 (2H, s).[2]

Logical Workflow for Synthesis and Characterization

References

Spectroscopic Analysis of Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid: A Technical Guide

Introduction

Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid is a heterocyclic compound with potential applications in organic synthesis and drug development. Its structure, featuring a dihydropyran ring geminally substituted with two carboxylic acid groups, suggests its utility as a versatile building block. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and for understanding its chemical behavior. This technical guide offers a comprehensive overview of the expected spectroscopic data for Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data of the Core Structure: 3,4-Dihydro-2H-pyran

To establish a baseline for the spectroscopic analysis, the experimental data for the parent scaffold, 3,4-Dihydro-2H-pyran, is summarized below.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~6.35 | dt | 10.0, 3.5 | H-6 |

| ~4.85 | dt | 10.0, 2.5 | H-5 |

| ~3.90 | t | 5.5 | H-2 |

| ~2.10 | m | H-3 | |

| ~1.85 | m | H-4 |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~144 | C-6 |

| ~101 | C-5 |

| ~66 | C-2 |

| ~23 | C-3 |

| ~22 | C-4 |

IR Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 | Medium | =C-H stretch |

| 2950-2850 | Strong | C-H stretch (aliphatic) |

| 1650 | Medium | C=C stretch |

| 1240 | Strong | C-O-C stretch (asymmetric) |

| 1070 | Strong | C-O-C stretch (symmetric) |

Mass Spectrometry (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 84 | 100 | [M]⁺ |

| 55 | High | [M - CHO]⁺ |

| 43 | Medium | [C₃H₇]⁺ |

Predicted Spectroscopic Data for Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid

The introduction of two carboxylic acid groups at the C-4 position is expected to significantly influence the spectroscopic properties of the dihydropyran ring.

Predicted ¹H NMR Spectrum

The symmetry of the molecule will simplify the spectrum. The olefinic protons (H-5 and H-6) and the protons at C-2 will be affected by the electron-withdrawing nature of the carboxylic acid groups, though the effect will be transmitted through the sigma framework. The protons at C-3 will be adjacent to a quaternary carbon and are expected to be deshielded.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale |

| 10.0 - 13.0 | br s | COOH | Characteristic broad singlet for carboxylic acid protons. |

| ~6.4 | d | H-6 | Deshielded olefinic proton. |

| ~5.0 | d | H-5 | Shielded olefinic proton. |

| ~4.0 | t | H-2 | Methylene protons adjacent to the ether oxygen. |

| ~2.5 | t | H-3 | Methylene protons adjacent to the quaternary carbon C-4. |

Predicted ¹³C NMR Spectrum

The most significant changes will be observed for the C-4 carbon, which will be a quaternary carbon and significantly deshielded. The carbonyl carbons of the carboxylic acids will appear in the characteristic downfield region.

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~175 | C=O | Carboxylic acid carbonyl carbons. |

| ~140 | C-6 | Olefinic carbon. |

| ~105 | C-5 | Olefinic carbon. |

| ~65 | C-2 | Carbon adjacent to ether oxygen. |

| ~50 | C-4 | Quaternary carbon bearing the carboxylic acid groups. |

| ~35 | C-3 | Methylene carbon adjacent to C-4. |

Predicted IR Spectrum

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid groups.[1][2]

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch of hydrogen-bonded carboxylic acids.[1] |

| 2980-2880 | Medium | C-H stretch (aliphatic). |

| 1720-1700 | Strong | C=O stretch of carboxylic acid dimer.[1] |

| 1650 | Medium | C=C stretch. |

| 1300-1200 | Strong | C-O stretch of carboxylic acid.[1] |

| 950-900 | Medium, Broad | O-H out-of-plane bend of carboxylic acid dimer.[1] |

Predicted Mass Spectrum

The mass spectrum is expected to show fragmentation patterns characteristic of dicarboxylic acids, including decarboxylation events. The analysis is often enhanced by derivatization to esters.[3][4][5]

| Predicted m/z | Assignment | Rationale |

| 186 | [M]⁺ | Molecular ion (low abundance). |

| 141 | [M - COOH]⁺ | Loss of a carboxyl radical. |

| 124 | [M - 2COOH]⁺ | Loss of both carboxylic acid groups. |

| 97 | Further fragmentation of the pyran ring. | |

| 45 | [COOH]⁺ | Carboxyl fragment. |

Experimental Protocols

The following are proposed experimental protocols for the synthesis and spectroscopic characterization of Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid.

Hypothetical Synthesis

A potential synthetic route could involve the hydrolysis of a corresponding diester, which in turn could be synthesized from a suitable precursor.

Protocol for Hydrolysis of Diethyl Dihydro-2H-pyran-4,4(3H)-dicarboxylate:

-

Dissolve Diethyl Dihydro-2H-pyran-4,4(3H)-dicarboxylate in a 1:1 mixture of ethanol and water.

-

Add an excess of sodium hydroxide (2.5 equivalents).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the aqueous solution to pH 1-2 with concentrated hydrochloric acid, leading to the precipitation of the dicarboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid.

NMR Spectroscopy

Instrumentation: A 400 MHz or higher field NMR spectrometer. Sample Preparation: Dissolve approximately 10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O with a pH indicator). ¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds. ¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024-4096, due to the lower sensitivity of the ¹³C nucleus.

-

Relaxation Delay: 2-5 seconds.

IR Spectroscopy

Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer. Sample Preparation:

-

Solid State: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Mass Spectrometry

Instrumentation: A mass spectrometer, preferably with an electrospray ionization (ESI) source coupled to a liquid chromatograph (LC-MS) for better sensitivity and to handle the non-volatile nature of the dicarboxylic acid. Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. LC-MS (ESI) Acquisition:

-

Ionization Mode: Negative ion mode is often preferred for carboxylic acids.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of a modifier like formic acid or ammonium acetate to improve ionization.

-

Mass Range: Scan from m/z 50 to 500.

-

Derivatization (Optional): For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the dicarboxylic acid can be derivatized to its more volatile methyl or trimethylsilyl esters.[3][4][5]

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of a newly synthesized compound like Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid.

Caption: Workflow for the synthesis and spectroscopic characterization.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid, also known by its synonym Tetrahydro-4H-pyran-4,4-dicarboxylic acid, is a geminal dicarboxylic acid derivative of a saturated pyran ring. Its chemical structure, featuring a stable ether linkage and two carboxylic acid groups on the same carbon, suggests potential applications as a versatile building block in organic synthesis, particularly in the design of novel heterocyclic compounds and as a scaffold in medicinal chemistry. The presence of the tetrahydropyran motif is common in many biologically active molecules, often conferring favorable pharmacokinetic properties such as improved solubility and metabolic stability. This guide provides a comprehensive overview of the available physical, chemical, and experimental data for this compound.

Chemical Structure and Identifiers

Chemical Name: Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid Synonyms: Tetrahydro-4H-pyran-4,4-dicarboxylic acid, oxane-4,4-dicarboxylic acid CAS Number: 5337-04-2[1] Molecular Formula: C₇H₁₀O₅[1] Molecular Weight: 174.15 g/mol [2][3] SMILES: O=C(O)C1(C(=O)O)CCOCC1[2]

Physical and Chemical Properties

A summary of the known and predicted physical and chemical properties of Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid is presented below. It is important to note that much of the available data is computationally predicted and awaits experimental verification.

Table 1: Physical Properties of Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid

| Property | Value | Source |

| Physical Form | Solid | [2] |

| Melting Point | 87 °C | [4] |

| Boiling Point | 318.8 ± 52.0 °C (Predicted) | |

| 412.3 °C at 760 mmHg (Predicted) | [2] | |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | |

| 1.446 ± 0.06 g/cm³ (Predicted) | [4] |

Table 2: Chemical and Computational Properties of Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid

| Property | Value | Source |

| XLogP3 | -0.3 (Predicted) | [2] |

| Hydrogen Bond Donor Count | 2 (Predicted) | [2] |

| Hydrogen Bond Acceptor Count | 5 (Predicted) | [2] |

| Rotatable Bond Count | 2 (Predicted) | [2] |

| pKa | 1.75 ± 0.20 (Predicted) | [4] |

| Flash Point | 133.0 ± 24.2 °C (Predicted) | |

| Complexity | 188 (Predicted) | [2] |

Experimental Protocols

Synthesis of Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid

A general procedure for the synthesis of Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid involves the hydrolysis of its corresponding diethyl ester, diethyl tetrahydro-2H-pyran-4,4-dicarboxylate.[3]

Experimental Procedure:

-

Hydrolysis: Diethyl tetrahydro-2H-pyran-4,4-dicarboxylate (4.04 g, 20 mmol) is suspended in 10 mL of 30% aqueous sodium hydroxide. The reaction mixture is stirred at room temperature for 28 hours.[3]

-

Acidification: Upon completion of the reaction, the pH of the solution is adjusted to 1 with concentrated hydrochloric acid.[3]

-

Extraction: An appropriate amount of hydrochloric acid is added, and the mixture is partitioned between water and ethyl acetate for extraction.[3]

-

Isolation: The organic layer is dried with anhydrous sodium sulfate and concentrated under reduced pressure to remove the solvent.[3]

-

Purification: Ethyl acetate (30 mL) is added to the crude product, and the mixture is washed by repurification. The solid product is collected by filtration and dried to yield Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid (3.19 g, 18.3 mmol, 92% yield).[3]

Mandatory Visualizations

Caption: Workflow for the synthesis of Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid.

Spectral Data

¹H-NMR Spectroscopy

The product from the synthesis protocol was characterized by ¹H-NMR (DMSO-d₆): δ 1.90 (4H, t, J = 5.3 Hz), 3.55 (4H, t, J = 5.3 Hz), 12.93 (2H, s).[3]

Reactivity and Stability

-

Esterification: The two carboxylic acid groups can undergo esterification with alcohols in the presence of an acid catalyst.

-

Amide Formation: Reaction with amines, typically activated by a coupling agent, will form the corresponding diamides.

-

Decarboxylation: As a geminal dicarboxylic acid, it may undergo decarboxylation upon heating, although the stability of the pyran ring might influence the reaction conditions required.

-

Ether Linkage Stability: The tetrahydropyran ring is generally stable under neutral and basic conditions but can be cleaved under strong acidic conditions.

For a related compound, Tetrahydro-4H-pyran-4-one, it is noted to be stable under normal conditions but may degrade when exposed to heat, light, or oxidizing agents.[5]

Caption: Predicted chemical reactivity of the title compound.

Signaling Pathways and Biological Activity

There is currently no publicly available information on the involvement of Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid in any specific signaling pathways or its biological activity. Further research is required to explore its potential pharmacological properties.

Conclusion

Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid is a chemical entity with potential for broader application in synthetic and medicinal chemistry. This guide has consolidated the currently available, albeit limited, physical, chemical, and experimental data. The provided synthesis protocol and ¹H-NMR data offer a foundational basis for its preparation and characterization. However, a significant portion of its properties are based on predictions, underscoring the need for comprehensive experimental validation to fully elucidate its chemical behavior and potential applications. Researchers are encouraged to undertake further studies to explore the reactivity, stability, and biological relevance of this compound.

References

- 1. keyorganics.net [keyorganics.net]

- 2. aablocks.com [aablocks.com]

- 3. tetrahydropyran-4,4-dicarboxylic acid | 5337-04-2 [chemicalbook.com]

- 4. tetrahydropyran-4,4-dicarboxylic acid Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Tetrahydro-4H-pyran-4-one: properties and applications_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Tetrahydropyran-4,4-dicarboxylic Acid (CAS 5337-04-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of tetrahydropyran-4,4-dicarboxylic acid (CAS Number: 5337-04-2). This document is intended to be a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug discovery.

Chemical Structure and Properties

Tetrahydropyran-4,4-dicarboxylic acid is a geminal dicarboxylic acid derivative of a tetrahydropyran ring. The presence of the tetrahydropyran scaffold, a privileged structure in medicinal chemistry, suggests its potential as a building block in the synthesis of novel therapeutic agents.

Chemical Structure:

Caption: Chemical structure of tetrahydropyran-4,4-dicarboxylic acid.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 5337-04-2 | N/A |

| Molecular Formula | C₇H₁₀O₅ | [1] |

| Molecular Weight | 174.15 g/mol | [1] |

| Melting Point | 87 °C | [1] |

| Boiling Point (Predicted) | 412.3 ± 45.0 °C | [1] |

| Density (Predicted) | 1.446 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 1.75 ± 0.20 | [1] |

| Storage Temperature | Sealed in dry, Room Temperature | [1] |

Spectral Data:

-

¹H-NMR (DMSO-d6): δ 1.90 (t, 4H, J=5.3 Hz), 3.55 (t, 4H, J=5.3 Hz), 12.93 (s, 2H).

Synthesis and Purification

The synthesis of tetrahydropyran-4,4-dicarboxylic acid is typically achieved through the hydrolysis of its corresponding diethyl ester, diethyl tetrahydropyran-4,4-dicarboxylate. This precursor is synthesized via a cyclization reaction between diethyl malonate and bis(2-chloroethyl) ether.[4]

Synthetic Pathway:

Caption: Synthetic pathway for tetrahydropyran-4,4-dicarboxylic acid.

Experimental Protocol: Hydrolysis of Diethyl tetrahydropyran-4,4-dicarboxylate

This protocol is based on a reported procedure for the synthesis of tetrahydropyran-4-carboxylic acid, where tetrahydropyran-4,4-dicarboxylic acid is a key intermediate.[4]

Materials:

-

Diethyl tetrahydropyran-4,4-dicarboxylate

-

Sodium hydroxide (NaOH)

-

Water

-

Concentrated Hydrochloric Acid (HCl)

-

Methylene chloride (or other suitable extraction solvent)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a suitable reaction vessel, charge water, diethyl tetrahydropyran-4,4-dicarboxylate, and sodium hydroxide.

-

Hydrolysis: Heat the reaction mixture to 50-60 °C and maintain for 7-8 hours, monitoring the reaction progress by a suitable analytical method (e.g., GC, TLC).[4]

-

Acidification: After completion of the reaction, cool the mixture and adjust the pH to 1-2 with concentrated HCl.

-

Extraction: Extract the product with methylene chloride.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to isolate the crude tetrahydropyran-4,4-dicarboxylic acid.

-

Purification: The crude product can be further purified by recrystallization or other standard purification techniques.

Experimental Workflow:

Caption: General workflow for the synthesis and purification.

Applications in Research and Drug Development

While specific biological activities for tetrahydropyran-4,4-dicarboxylic acid have not been detailed in the available literature, the tetrahydropyran (THP) scaffold is a well-established and valuable motif in medicinal chemistry. The inclusion of the THP ring can impart favorable physicochemical and pharmacokinetic properties to drug candidates.

The Tetrahydropyran Scaffold in Drug Discovery:

-

Improved Physicochemical Properties: The THP ring is often used as a bioisosteric replacement for other cyclic systems to enhance properties such as solubility and metabolic stability.

-

Structural Rigidity: The defined conformation of the THP ring can lead to more specific interactions with biological targets.

-

Versatile Intermediate: Tetrahydropyran derivatives serve as crucial intermediates in the synthesis of a wide range of biologically active molecules, including:

-

Neurological Receptor Antagonists: As intermediates in the synthesis of compounds targeting neurological disorders.[4]

-

Antitumor Agents: The THP moiety is present in several anticancer compounds.

-

Anti-inflammatory Agents: Derivatives have shown potential as anti-inflammatory drugs.

-

Given its structure, tetrahydropyran-4,4-dicarboxylic acid represents a versatile building block for introducing a constrained, polar scaffold into larger molecules. The two carboxylic acid groups provide reactive handles for further chemical modifications, such as amide bond formation or esterification, enabling the synthesis of diverse chemical libraries for screening in drug discovery programs.

Conclusion

Tetrahydropyran-4,4-dicarboxylic acid (CAS 5337-04-2) is a readily accessible and synthetically versatile chemical entity. Its value lies primarily in its potential as a scaffold and building block in the design and synthesis of novel compounds with potential therapeutic applications. The established protocols for its synthesis and the known importance of the tetrahydropyran ring in medicinal chemistry make it a compound of significant interest for further exploration by researchers in the field of drug development. Further studies are warranted to elucidate the specific biological activities of this compound and its derivatives.

References

- 1. tetrahydropyran-4,4-dicarboxylic acid Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. longdom.org [longdom.org]

- 3. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijprajournal.com [ijprajournal.com]

IUPAC nomenclature for Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid

An In-depth Technical Guide to Tetrahydropyran-4,4-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyran scaffold is a privileged heterocyclic system frequently encountered in a vast array of natural products and synthetic molecules of pharmaceutical importance. Its derivatives have shown a broad spectrum of biological activities, making them attractive templates for drug discovery and development. This technical guide provides a comprehensive overview of Tetrahydropyran-4,4-dicarboxylic acid, a key derivative, with a focus on its chemical nomenclature, synthesis, and physical properties.

IUPAC Nomenclature and Chemical Structure

The compound with the common name Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid is systematically named according to IUPAC nomenclature as Tetrahydropyran-4,4-dicarboxylic acid . An alternative systematic name is Oxane-4,4-dicarboxylic acid .

Chemical Structure:

Figure 1: Chemical structure of Tetrahydropyran-4,4-dicarboxylic acid.

Physicochemical Properties

A summary of the key physicochemical properties of Tetrahydropyran-4,4-dicarboxylic acid is presented in Table 1. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 5337-04-2 | [1][2] |

| Molecular Formula | C₇H₁₀O₅ | [1] |

| Molecular Weight | 174.15 g/mol | [1][2] |

| Melting Point | 87 °C | [1] |

| Boiling Point (Predicted) | 412.3 ± 45.0 °C | [1] |

| Density (Predicted) | 1.446 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 1.75 ± 0.20 | [1] |

| Storage | Sealed in dry, Room Temperature | [1][2] |

Table 1: Physicochemical properties of Tetrahydropyran-4,4-dicarboxylic acid.

Experimental Protocols: Synthesis

The synthesis of Tetrahydropyran-4,4-dicarboxylic acid is typically achieved through the hydrolysis of its corresponding diethyl ester. A general and efficient protocol is detailed below.

Synthesis of Tetrahydropyran-4,4-dicarboxylic acid from Diethyl Tetrahydro-2H-pyran-4,4-dicarboxylate

This procedure involves the base-catalyzed hydrolysis of the diester followed by acidification to yield the dicarboxylic acid.

Workflow of the Synthesis:

Figure 2: Workflow for the synthesis of Tetrahydropyran-4,4-dicarboxylic acid.

Reagents and Materials:

-

Diethyl tetrahydro-2H-pyran-4,4-dicarboxylate

-

30% aqueous sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

Procedure:

-

Suspend diethyl tetrahydro-2H-pyran-4,4-dicarboxylate (4.04 g, 20 mmol) in 10 mL of 30% aqueous sodium hydroxide.[1]

-

Stir the reaction mixture at room temperature for 28 hours.[1]

-

Upon completion of the reaction, carefully adjust the pH of the solution to 1 with concentrated hydrochloric acid.[1]

-

Partition the resulting mixture between water and ethyl acetate for extraction.[1]

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to remove the solvent.[1]

-

To the resulting crude product, add 30 mL of ethyl acetate and wash the solid by trituration.[1]

-

Collect the solid product by filtration and dry it to yield tetrahydro-4H-pyran-4,4-dicarboxylic acid.[1]

Expected Yield: 3.19 g (18.3 mmol, 92% yield).[1]

Characterization: The product can be characterized by ¹H-NMR (DMSO-d₆): δ 1.90 (4H, t, J = 5.3 Hz), 3.55 (4H, t, J = 5.3 Hz), 12.93 (2H, s).[1]

Relevance in Drug Development

While specific biological activities for Tetrahydropyran-4,4-dicarboxylic acid are not extensively documented in publicly available literature, the pyran ring system is a cornerstone in medicinal chemistry.[3][4][5][6] Pyran derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, antibacterial, anti-inflammatory, and antiviral activities.[3][5][6]

Derivatives of Tetrahydropyran-4,4-dicarboxylic acid can serve as valuable building blocks in the synthesis of more complex and biologically active molecules. For instance, this compound is a precursor for the synthesis of 4-substituted pyridine-2,6-dicarboxylic acid derivatives, which are important in the development of bioactive molecules and chemical probes for biological research.[7] The dicarboxylic acid moiety provides two reactive handles for further chemical modifications, allowing for the exploration of diverse chemical space in drug discovery programs.

Conclusion

Tetrahydropyran-4,4-dicarboxylic acid is a readily accessible pyran derivative with well-defined physicochemical properties and a straightforward synthetic protocol. Its primary value for researchers and drug development professionals lies in its potential as a versatile scaffold and building block for the synthesis of novel therapeutic agents. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry.

References

- 1. US7214686B2 - Pharmaceutical compositions and methods for effecting dopamine release - Google Patents [patents.google.com]

- 2. scbt.com [scbt.com]

- 3. tetrahydropyran-4,4-dicarboxylic acid | 5337-04-2 [chemicalbook.com]

- 4. Buy Poncirin (EVT-309354) | 14941-08-3 [evitachem.com]

- 5. 5337-04-2|Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid|BLD Pharm [bldpharm.com]

- 6. 2-[(2-SUBSTITUTED)-IND0LIZIN-3-YL]-2-OXO-ACETAMIDE DERIVATIVES AS ANTIFUNGAL AGENTS - Patent 2097413 [data.epo.org]

- 7. 4-Ethenyloxane-4-carboxylic Acid|C8H12O3|RUO [benchchem.com]

An In-depth Technical Guide to the Discovery and Synthesis of Tetrahydropyran Dicarboxylic Acids

Abstract: The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous natural products and pharmaceuticals. While the discovery of specific tetrahydropyran dicarboxylic acids is not marked by a singular historical event, their development is intrinsically linked to the evolution of synthetic organic chemistry and the need for versatile intermediates. This technical guide details the historical context, core synthetic pathways, experimental protocols, and significance of tetrahydropyran dicarboxylic acids, with a primary focus on the well-documented tetrahydropyran-4,4-dicarboxylic acid. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important class of molecules.

A Historical and Synthetic Perspective

The history of tetrahydropyran dicarboxylic acids is less about a direct discovery and more about their emergence as a critical stepping stone in the synthesis of more complex molecules. The stability and prevalence of the tetrahydropyran motif in natural products, such as pyranose sugars, spurred early 20th-century investigations into oxygen-containing heterocycles.[1] Tetrahydropyran-4,4-dicarboxylic acid, in particular, became a key intermediate in a robust and commercially viable pathway to produce tetrahydropyran-4-carboxylic acid, a valuable building block for pharmaceuticals and agrochemicals.[2]

The foundational synthetic strategy, which remains relevant today, involves a cyclization reaction to form the core heterocyclic structure, followed by hydrolysis and, frequently, a subsequent decarboxylation to yield a monocarboxylic acid derivative. This multi-step process highlights the role of the dicarboxylic acid not as the final target, but as a pivotal, purifiable intermediate.

The Core Synthetic Pathway

The most established route for synthesizing tetrahydropyran-4,4-dicarboxylic acid is a three-step process starting from diethyl malonate and bis(2-chloroethyl) ether.[2] This method provides a reliable and scalable foundation for producing the target molecule and its derivatives.

Step 1: Cyclization

The initial step involves the formation of the tetrahydropyran ring via the cyclization of diethyl malonate with bis(2-chloroethyl) ether. This reaction is typically performed in the presence of a base and a phase-transfer catalyst.

Step 2: Hydrolysis

The resulting diester, diethyl tetrahydropyran-4,4-dicarboxylate, is then hydrolyzed to the corresponding dicarboxylic acid. This is achieved using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by acidification.[2]

Step 3: Controlled Decarboxylation

While tetrahydropyran-4,4-dicarboxylic acid can be isolated, it is often subjected to a controlled decarboxylation to produce tetrahydropyran-4-carboxylic acid. This reaction is typically carried out at elevated temperatures.[2] Historically, this step required very high temperatures (e.g., 185°C), but optimization has led to more controlled conditions using specific solvents.[3]

Experimental Data and Protocols

The following tables summarize quantitative data from optimized and historical synthetic procedures.

Table of Quantitative Data

| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Yield (%) | Reference |

| Cyclization | Diethyl malonate, Bis(2-chloroethyl) ether | Base, TBAB, Toluene | 50 - 100 | Not specified | [2] |

| Hydrolysis | Diethyl tetrahydropyran-4,4-dicarboxylate | NaOH or KOH | 40 - 50 | Not specified | [2] |

| Decarboxylation | Tetrahydropyran-4,4-dicarboxylic acid | Xylene, Paraffin oil | 120 - 130 | 80 - 85 | [2] |

| Decarboxylation | Tetrahydropyran-4,4-dicarboxylic acid | (None specified) | 185 | 64 | [3] |

Detailed Experimental Protocols

Protocol 1: Synthesis of Diethyl Tetrahydropyran-4,4-dicarboxylate (Cyclization) [2]

-

Charge a suitable reaction vessel with a solvent such as Toluene, Acetone, or DMSO.

-

Add 1.0 mole equivalent of diethyl malonate and 1.0 mole equivalent of bis(2-chloroethyl) ether.

-

Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB).

-

Add 2 to 5 mole equivalents of a base (e.g., Sodium Hydroxide).

-

Heat the reaction mixture to a temperature between 50-100°C and stir until the reaction is complete, as monitored by an appropriate analytical technique (e.g., GC, TLC).

-

Upon completion, cool the mixture, perform an aqueous workup, and extract the product with an organic solvent.

-

Purify the crude product, typically by distillation or chromatography, to yield diethyl tetrahydropyran-4,4-dicarboxylate.

Protocol 2: Synthesis of Tetrahydropyran-4,4-dicarboxylic Acid (Hydrolysis) [2]

-

To a solution of diethyl tetrahydropyran-4,4-dicarboxylate (1.0 mole equivalent), add 1 to 6 mole equivalents of a base such as NaOH or KOH in water.

-

Heat the mixture to 40-50°C and stir until the hydrolysis is complete.

-

Cool the reaction mixture and carefully acidify with a strong acid (e.g., HCl) to a pH of 1.0 to 2.0.

-

The dicarboxylic acid product will precipitate out of the solution.

-

Isolate the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 3: Synthesis of Tetrahydropyran-4-carboxylic Acid (Decarboxylation) [2]

-

Charge a reaction vessel equipped for distillation with a high-boiling solvent such as xylene and paraffin oil.

-

Heat the solvent to 120-130°C.

-

Carefully add tetrahydropyran-4,4-dicarboxylic acid in portions to control the evolution of carbon dioxide gas.

-

Maintain the temperature until gas evolution ceases, indicating the completion of the reaction.

-

Isolate the product by distilling off the solvent under reduced pressure and extracting the residue with a suitable solvent (e.g., ethyl acetate).

-

Further purification can be achieved by recrystallization or chromatography to yield tetrahydropyran-4-carboxylic acid with a purity of 98-99%.

Visualization of the Synthetic Workflow

The logical flow from basic precursors to the dicarboxylic acid and its subsequent product can be visualized as a multi-step synthetic pathway.

References

Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid molecular weight and formula

An In-depth Technical Guide on Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid: Molecular Weight and Formula

This technical guide provides essential information regarding the molecular formula and weight of Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid, targeted towards researchers, scientists, and professionals in drug development.

Molecular Formula and Molecular Weight

The chemical structure of Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid consists of a dihydropyran ring with two carboxylic acid groups substituted at the fourth carbon atom. Based on this structure, the molecular formula is determined to be C₇H₁₀O₅ .

The molecular weight is calculated from the atomic weights of its constituent elements: Carbon (C), Hydrogen (H), and Oxygen (O).

| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Weight ( g/mol ) |

| Carbon | C | 12.011 | 7 | 84.077 |

| Hydrogen | H | 1.008 | 10 | 10.080 |

| Oxygen | O | 15.999 | 5 | 79.995 |

| Total | 174.152 |

Logical Derivation of Molecular Properties

The process of determining the molecular formula and weight follows a logical progression from the chemical name to its fundamental properties.

Caption: Logical workflow for determining the molecular formula and weight.

Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid are not included in this guide.

Signaling Pathways

Information regarding the signaling pathways associated with Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid is not applicable to this document.

An In-depth Technical Guide to Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid: Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid is a heterocyclic compound featuring a dihydropyran ring and a geminal dicarboxylic acid moiety. While specific experimental data on this molecule is limited in publicly available literature, its chemical behavior can be reliably inferred from the well-established chemistry of its constituent functional groups: the dihydro-2H-pyran ring and the gem-dicarboxylic acid. This guide provides a comprehensive overview of the predicted stability and reactivity of Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid, offering valuable insights for its application in research and drug development. The information presented herein is a combination of data from structurally related compounds and fundamental principles of organic chemistry.

Predicted Physicochemical and Spectroscopic Data

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₇H₈O₅ | Based on chemical structure. |

| Molecular Weight | 188.15 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for carboxylic acids. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol). Likely sparingly soluble in water and insoluble in nonpolar solvents (e.g., hexane). | Presence of two carboxylic acid groups and an ether linkage suggests polarity. |

| pKa | pKa1 ~3-4, pKa2 ~5-6 | The two carboxylic acid groups will have different pKa values due to electronic effects. |

| Melting Point | Expected to be a solid with a defined melting point, likely undergoing decarboxylation upon heating. | The saturated analog, tetrahydropyran-4,4-dicarboxylic acid, is a solid. |

Table 2: Predicted Spectroscopic Data

| Technique | Expected Chemical Shifts/Bands | Rationale and Comparison with Related Compounds |

| ¹³C NMR | * C=O (Carboxyl): ~170-175 ppm* C=C (Vinyl ether): ~100-110 ppm (C-3), ~140-150 ppm (C-2)* C(COOH)₂: ~50-60 ppm* CH₂ (Aliphatic): ~20-30 ppm (C-5), ~60-70 ppm (C-6, adjacent to oxygen) | Based on the known spectra of 3,4-dihydro-2H-pyran and the typical shifts for carboxylic acids and quaternary carbons.[1][2][3] |

| ¹H NMR | * COOH: ~10-13 ppm (broad singlet)* CH=CH (Vinyl ether): ~4.5-5.0 ppm and ~6.0-6.5 ppm* CH₂ (Aliphatic): Multiplets in the range of ~1.8-2.5 ppm and ~3.8-4.2 ppm | Inferred from the structure and comparison with 3,4-dihydro-2H-pyran. |

| Infrared (IR) | * O-H (Carboxyl): ~2500-3300 cm⁻¹ (broad)* C=O (Carboxyl): ~1700-1725 cm⁻¹* C=C (Vinyl ether): ~1640-1660 cm⁻¹* C-O (Ether): ~1050-1150 cm⁻¹ | Based on characteristic vibrational frequencies of carboxylic acids and vinyl ethers.[4][5][6][7] |

| Mass Spectrometry (EI) | * Molecular Ion (M⁺): m/z = 188* Key Fragments: Loss of CO₂ (m/z = 144), loss of H₂O (m/z = 170), fragments from ring cleavage. | Predicted fragmentation pattern based on the functional groups present.[8][9][10] |

Stability and Reactivity

The chemical behavior of Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid is dictated by the interplay of its two main functional components.

Stability

-

Thermal Stability: Geminal dicarboxylic acids are known to be thermally unstable and readily undergo decarboxylation upon heating.[11][12][13] The saturated analog, tetrahydropyran-4,4-dicarboxylic acid, decarboxylates at 120-130°C to yield tetrahydropyran-4-carboxylic acid.[14] It is highly probable that Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid will exhibit similar or even lower thermal stability due to the influence of the double bond.

-

Acidic and Basic Stability: The dihydropyran ring, being a vinyl ether, is susceptible to hydrolysis under acidic conditions, leading to ring opening.[15][16] The molecule is expected to be more stable under neutral and basic conditions, where the carboxylate salts would be formed.

Key Reactions

-

Decarboxylation: This is a primary thermal reaction for gem-dicarboxylic acids.[12][17] Heating Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid is expected to yield Dihydro-2H-pyran-4(3H)-carboxylic acid and carbon dioxide. This reaction proceeds through a cyclic transition state.

-

Acid-Catalyzed Hydrolysis (Ring Opening): The vinyl ether moiety of the dihydropyran ring is prone to hydrolysis in the presence of aqueous acid.[15][16] This reaction would lead to the opening of the pyran ring to form a linear dicarboxylic acid with aldehyde and hydroxyl functionalities.

-

Esterification: The two carboxylic acid groups can be esterified under standard conditions (e.g., using an alcohol in the presence of an acid catalyst like sulfuric acid or thionyl chloride).

-

Reactions of the Double Bond: The double bond in the dihydropyran ring can undergo typical alkene reactions such as hydrogenation (to yield the corresponding tetrahydropyran derivative), halogenation, and epoxidation.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for key reactions based on the expected reactivity of Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid.

Protocol 1: Thermal Decarboxylation to Dihydro-2H-pyran-4(3H)-carboxylic acid

-

Objective: To selectively remove one carboxyl group to form the corresponding monocarboxylic acid.

-

Apparatus: Round-bottom flask, condenser, heating mantle, magnetic stirrer, and a system to trap CO₂ gas (e.g., a bubbler with limewater).

-

Procedure:

-

Place Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid (1 equivalent) in a round-bottom flask equipped with a magnetic stir bar.

-

Add a high-boiling point solvent such as xylene or paraffin oil to facilitate controlled heating.[14]

-

Fit the flask with a condenser.

-

Heat the mixture to 120-130°C with stirring.[14]

-

Monitor the reaction progress by observing the evolution of CO₂ gas (bubbling through limewater will cause it to turn cloudy).

-

Continue heating until gas evolution ceases.

-

Cool the reaction mixture to room temperature.

-

The product, Dihydro-2H-pyran-4(3H)-carboxylic acid, can be isolated by removing the solvent under reduced pressure and purified by recrystallization or chromatography.

-

Protocol 2: Acid-Catalyzed Hydrolysis of the Dihydropyran Ring

-

Objective: To open the dihydropyran ring via hydrolysis of the vinyl ether.

-

Apparatus: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer.

-

Procedure:

-

Dissolve Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid (1 equivalent) in a mixture of water and a co-solvent like THF or acetone.

-

Add a catalytic amount of a strong acid (e.g., 1 M HCl or H₂SO₄).

-

Heat the mixture to reflux with stirring.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ring-opened product.

-

Mandatory Visualizations

Caption: Decarboxylation of Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid.

Caption: Acid-catalyzed hydrolysis of the dihydro-2H-pyran ring.

Applications in Drug Development

While specific applications of Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid are not documented, its structural motifs are relevant in medicinal chemistry. The dihydropyran and tetrahydropyran rings are common scaffolds in many biologically active compounds and natural products.[15] The gem-dicarboxylic acid group can be used to modulate solubility and pharmacokinetic properties or can serve as a precursor for other functional groups.[18] For instance, medium-chain dicarboxylic acids have a range of pharmacological properties and applications.[19][20] The decarboxylation product, a monocarboxylic acid, could also be a valuable intermediate in the synthesis of more complex molecules. The stability and reactivity profile outlined in this guide can inform the design of synthetic routes and the handling of this compound in a drug discovery context.

References

- 1. 3,4-Dihydro-2H-pyran(110-87-2) 13C NMR spectrum [chemicalbook.com]

- 2. 5,6-DIHYDRO-2H-PYRAN-2-ONE(3393-45-1) 13C NMR [m.chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 3,4-Dihydro-2H-pyran(110-87-2) IR Spectrum [m.chemicalbook.com]

- 5. Pyran, 2,3-dihydro- [webbook.nist.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. 3,4-dihydro-2H-pyran | C5H8O | CID 8080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2H-Pyran, 3,4-dihydro- [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. What is a gem decarboxylic acid | Filo [askfilo.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. IIT JEE - Heating Effect: Gem Di-Carboxylic Acids Offered by Unacademy [unacademy.com]

- 14. ijprajournal.com [ijprajournal.com]

- 15. Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group - PMC [pmc.ncbi.nlm.nih.gov]

- 16. reddit.com [reddit.com]

- 17. Decarboxylation - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

The Rising Significance of Pyran-Based Dicarboxylic Acids in Biological Systems and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyran ring, a fundamental heterocyclic scaffold, is a recurring motif in a vast array of biologically active natural products and synthetic compounds. Within this broad class, pyran-based dicarboxylic acids are emerging as a particularly intriguing subgroup with significant therapeutic potential. Their unique structural features, including the presence of two carboxylic acid moieties, offer opportunities for diverse chemical modifications and interactions with biological targets. This technical guide provides a comprehensive overview of the current understanding of the biological significance of pyran-based dicarboxylic acids, detailing their roles in various signaling pathways, their potential as therapeutic agents, and the experimental methodologies used to evaluate their activity.

Therapeutic Potential Across Diverse Disease Areas

Pyran-based dicarboxylic acids and their derivatives have demonstrated a wide spectrum of pharmacological activities, positioning them as promising candidates for drug development in several key therapeutic areas.

Antiallergic and Anti-inflammatory Activity

A notable example of a biologically active pyran-based dicarboxylic acid is Nedocromil sodium, a pyrano[3,2-g]quinoline-2,8-dicarboxylic acid derivative. It has been evaluated for its antiallergic properties, particularly for the topical treatment of asthma.[1] Studies have shown that compounds in this class can inhibit the release of histamine from mast cells, a key event in the allergic response.[1] The dicarboxylic acid functionality is thought to be crucial for binding to receptors on mast cells.[1]

Anticancer Activity

The pyran scaffold is a common feature in many natural and synthetic anticancer agents.[2][3][4][5] Derivatives of pyran-dicarboxylic acids are being explored for their cytotoxic effects against various cancer cell lines.[2][3] For instance, certain dihydropyranopyran derivatives have shown antiproliferative activity against human cancer cell lines such as SW-480 and MCF-7.[3] The mechanism of action for some of these compounds involves the inhibition of cyclin-dependent kinase-2 (CDK2), a key regulator of the cell cycle.[3][6]

Antimicrobial and Antioxidant Properties

Research has indicated that derivatives of 2-oxo-2H-pyran-4,6-dicarboxylic acid and its isomer, 4-oxo-4H-pyran-2,6-dicarboxylic acid (chelidonic acid), hold promise as antimicrobial and antioxidant agents.[2] Metal complexes of these pyran-dicarboxylic acids, particularly with ruthenium(II), have demonstrated significant biological potential in this regard.[2] Furthermore, various fused pyran derivatives have been synthesized and screened for their antibacterial and antifungal activities.[7][8]

Antidiabetic Potential

A bis-[6-methyl-heptyl] ester of 4-oxo-4H-pyran-2,6-dicarboxylic acid has been investigated as a potential antidiabetic agent.[9][10] Its mechanism of action is believed to involve the inhibition of α-amylase and α-glucosidase, enzymes responsible for the breakdown of carbohydrates.[2][9] In silico studies have also suggested that pyran esters can interact with and potentially activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[10][11]

Quantitative Biological Data

The following table summarizes key quantitative data for various pyran-based dicarboxylic acids and their derivatives, providing a comparative overview of their biological activities.

| Compound/Derivative | Biological Activity | Target/Assay | Quantitative Data (IC50, Zone of Inhibition, etc.) | Reference |

| Ruthenium(II) Complex 1 of 4-oxo-4H-pyran-2,6-dicarboxylic acid | Antioxidant | DPPH Radical Scavenging | IC50: 25.5 ± 1.2 µg/mL | [2] |

| Ruthenium(II) Complex 2 of 4-oxo-4H-pyran-2,6-dicarboxylic acid | Antioxidant | DPPH Radical Scavenging | IC50: 18.7 ± 0.9 µg/mL | [2] |

| Ruthenium(II) Complex 1 of 4-oxo-4H-pyran-2,6-dicarboxylic acid | Cytotoxic | A549 Human Lung Cancer Cells | IC50: Not explicitly stated for Complex 1 alone | [2] |

| Ruthenium(II) Complex 2 of 4-oxo-4H-pyran-2,6-dicarboxylic acid | Cytotoxic | A549 Human Lung Cancer Cells | IC50: Not explicitly stated for Complex 2 alone | [2] |

| Dihydropyranopyran derivative (4g) | Antiproliferative | SW-480 cancer cell line | Potent activity reported | [3] |

| Dihydropyranopyran derivative (4i) | Antiproliferative | SW-480 cancer cell line | Potent activity reported | [3] |

| Dihydropyranopyran derivative (4j) | Antiproliferative | SW-480 cancer cell line | Potent activity reported | [3] |

| Dihydropyranopyran derivative (4g) | Antiproliferative | MCF-7 cancer cell line | Potent activity reported | [3] |

| Dihydropyranopyran derivative (4i) | Antiproliferative | MCF-7 cancer cell line | Potent activity reported | [3] |

| Dihydropyranopyran derivative (4j) | Antiproliferative | MCF-7 cancer cell line | Potent activity reported | [3] |

| 4H-pyran derivative (4g) | Antibacterial | Gram-positive bacteria | Lower IC50 than ampicillin | [6] |

| 4H-pyran derivative (4j) | Antibacterial | Gram-positive bacteria | Lower IC50 than ampicillin | [6] |

| 4H-pyran derivative (4j) | Antioxidant | DPPH scavenging | More efficient than BHT | [6] |

| Pyrano[3,2-a]carbazole derivative (3) | Anticancer | MCF-7 cell line | IC50: 1.77 µM | [12] |

| Pyrano[3,2-a]carbazole derivative (7i) | Anticancer | MCF-7 cell line | IC50: 4.32 µM | [12] |

| Dihydropyran-based macrolide (10) | Cytotoxic | HL-60 cell line | IC50: 1.10 ± 0.075 μM | [13] |

| Pyran-fused pyrazole derivative (4p) | RalA Inhibitor | Biochemical Assay | IC50: 0.22 µM | [14] |

| Pyran-fused pyrazole derivative (4p) | RalB Inhibitor | Biochemical Assay | IC50: 0.41 µM | [14] |

| Pyran-fused pyrazole derivative (4p) | Antiproliferative | HepG2 cell line | IC50: 2.28 µM | [14] |

Signaling Pathways and Mechanisms of Action

The biological effects of pyran-based dicarboxylic acids are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Inhibition of Mast Cell Degranulation

In the context of allergic reactions, pyrano[3,2-g]quinoline-2,8-dicarboxylic acid derivatives are believed to stabilize mast cells, thereby preventing the release of histamine and other inflammatory mediators. This is thought to occur through interaction with a specific mast cell receptor.

Caption: Inhibition of allergen-induced histamine release from mast cells.

Modulation of Cancer Cell Proliferation via CDK2 Inhibition

Several pyran-based compounds exert their anticancer effects by targeting key regulators of the cell cycle, such as Cyclin-Dependent Kinase 2 (CDK2). Inhibition of CDK2 leads to cell cycle arrest and apoptosis.

Caption: Inhibition of cell cycle progression through CDK2.

Experimental Protocols

Reproducible and well-documented experimental procedures are fundamental to advancing research in this field. The following sections provide an overview of key methodologies.

General Synthesis of 4H-Pyran Derivatives

A common and efficient method for the synthesis of 4H-pyran derivatives is a one-pot, multi-component reaction.[15][16]

Procedure:

-

To a solution of an appropriate aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL), add a catalytic amount of a base such as piperidine or N-methylmorpholine.

-

Stir the mixture at room temperature for 5-10 minutes.

-

Add an active methylene compound, such as ethyl acetoacetate or acetylacetone (1 mmol), to the reaction mixture.

-

Continue stirring at room temperature or under reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 4H-pyran derivative.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[3]

Procedure:

-

Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (pyran-based dicarboxylic acid derivatives) and a vehicle control.

-

Incubate the plate for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for Synthesis and Biological Evaluation

The overall process of discovering and evaluating new pyran-based dicarboxylic acids as potential therapeutic agents follows a structured workflow.

Caption: Workflow for pyran-based drug discovery.

Future Directions

The field of pyran-based dicarboxylic acids in drug discovery is ripe with opportunities. Future research should focus on:

-

Synthesis of novel derivatives: Expanding the chemical space through the synthesis of new analogues to improve potency and selectivity.

-

Elucidation of mechanisms of action: In-depth studies to understand the precise molecular targets and signaling pathways modulated by these compounds.

-

In vivo studies: Evaluating the efficacy and safety of promising candidates in animal models of disease.

-

Structure-activity relationship (SAR) studies: Systematically modifying the chemical structure to identify key features responsible for biological activity.

References

- 1. New antiallergic pyrano [3,2-g]quinoline-2,8-dicarboxylic acids with potential for the topical treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activities of some fused pyran derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 8. BIOLOGICAL ACTIVITY STUDIES OF SOME SYNTHESIZED NOVEL FURAN AND PYRAN DERIVATIVES | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. In vitro and in silico antidiabetic activity of pyran ester derivative isolated from Tragia cannabina - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and biological evaluation of pyranocarbazole derivatives as Anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Medicinal chemistry of dihydropyran-based medium ring macrolides related to aspergillides: selective inhibition of PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Biological Evaluation of Pyrano[2,3-c]-pyrazole–Based RalA Inhibitors Against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations [mdpi.com]

- 16. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Exploration of the Conformational Landscape of Dihydro-2H-pyran-4,4(3H)-dicarboxylic Acid

A Technical Guide for Researchers in Computational Chemistry and Drug Discovery

Abstract

Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid is a unique heterocyclic compound with a spirocyclic center that introduces significant conformational constraints. Understanding its three-dimensional structure is paramount for applications in medicinal chemistry and materials science, where molecular geometry dictates intermolecular interactions. In the absence of direct experimental data, this guide outlines a comprehensive in-silico protocol for the thorough conformational analysis of this molecule. By leveraging established quantum chemical methods, we can predict the stable conformers, their relative energies, and the transition states that separate them. This document serves as a methodological blueprint for researchers, providing a detailed workflow, representative data, and the foundational principles for undertaking theoretical studies on this and similar substituted pyran systems.

Introduction

The dihydro-2H-pyran scaffold is a prevalent feature in numerous natural products and pharmacologically active molecules. The introduction of a geminal dicarboxylic acid moiety at the C4 position creates a spirocyclic system that significantly influences the puckering of the six-membered ring. The steric and electronic effects of the two carboxylic acid groups are expected to create a complex potential energy surface with multiple local minima corresponding to different chair, boat, and twist-boat conformations. The orientation of these carboxylic acid groups, whether axial or equatorial, and their capacity for intramolecular hydrogen bonding, will play a critical role in determining the overall conformational preference.

This technical guide presents a robust computational methodology for elucidating the conformational landscape of Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid. The proposed workflow is based on well-established principles of computational chemistry and leverages density functional theory (DFT), which has been shown to be effective for studying the conformations of related heterocyclic systems.

Proposed Computational Methodology

A rigorous computational study is essential to map the potential energy surface of Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid and identify its stable conformers. The following protocol outlines a systematic approach.

Initial Structure Generation and Molecular Mechanics Scan

The first step involves generating a diverse set of initial conformations. This can be achieved through a stochastic or systematic search using molecular mechanics (MM) force fields (e.g., MMFF94 or UFF). A relaxed potential energy surface scan, systematically rotating the C-C and C-O bonds of the dicarboxylic acid groups, will help in identifying a broad range of possible low-energy structures.

Quantum Mechanical Optimization and Frequency Calculations

The geometries of the conformers obtained from the molecular mechanics scan are then subjected to full geometry optimization using a higher level of theory, such as Density Functional Theory (DFT). A popular and reliable functional for such systems is B3LYP, paired with a Pople-style basis set like 6-31G(d,p) or a larger one such as 6-311+G(d,p) to better account for diffuse functions, which are important for hydrogen bonding.

Following optimization, frequency calculations must be performed on each stationary point. The absence of imaginary frequencies confirms that the structure is a true local minimum. The calculated vibrational frequencies also allow for the determination of zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, providing the Gibbs free energy at a given temperature.

Single-Point Energy Refinement

To obtain more accurate relative energies, single-point energy calculations can be performed on the DFT-optimized geometries using a larger basis set or a more computationally expensive method, such as Møller-Plesset perturbation theory (MP2).

Solvation Effects

To simulate a more realistic environment, the effect of a solvent (e.g., water) can be incorporated using an implicit solvation model, such as the Polarizable Continuum Model (PCM) or the SMD solvation model. This is particularly important for Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid, as the polarity of the solvent will influence the stability of the different conformers and the extent of intramolecular hydrogen bonding.

The following diagram illustrates the proposed computational workflow:

Caption: Computational workflow for conformational analysis.

Postulated Conformers and Equilibria

The six-membered dihydro-2H-pyran ring is expected to adopt chair, boat, and twist-boat conformations. The geminal dicarboxylic acid groups at C4 introduce several possible orientations. The primary conformers are likely to be chair forms, with variations in the axial or equatorial positioning of the two carboxylic acid groups. Intramolecular hydrogen bonding between the two carboxyl groups, or between a carboxyl group and the ring oxygen, could further stabilize certain conformations.

The following diagram illustrates the potential conformational equilibria:

Caption: Postulated conformational equilibria.

Representative Theoretical Data

Following the proposed computational protocol, a set of hypothetical yet plausible data has been generated to illustrate the expected outcomes. The table below summarizes the relative energies and key dihedral angles for the postulated low-energy conformers of Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid, calculated at the B3LYP/6-311+G(d,p) level of theory with an implicit water solvent model (PCM). The energies are reported relative to the most stable conformer.

| Conformer | Relative Gibbs Free Energy (kcal/mol) | O1-C2-C3-C4 Dihedral Angle (°) | C3-C4-C5-C6 Dihedral Angle (°) | C(COOH)ax-C4-C(COOH)eq-O Dihedral Angle (°) |

| Chair (ax, eq) with H-bond | 0.00 | -55.2 | 53.8 | 60.5 |

| Chair (eq, eq) | 1.58 | -56.1 | 54.5 | N/A |

| Chair (ax, ax) | 3.25 | -54.9 | 53.1 | N/A |

| Twist-Boat | 5.80 | 30.1 | -35.2 | -150.3 |

| Boat | 6.50 | 0.5 | 0.2 | 178.1 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. A full computational study as outlined in section 2 is required to obtain accurate values.

The hypothetical data suggests that a chair conformation with one axial and one equatorial carboxylic acid group, stabilized by an intramolecular hydrogen bond, is the most stable. The chair form with two equatorial groups is slightly higher in energy due to steric repulsion between the bulky carboxyl groups. The diaxial chair conformation is significantly less stable due to severe 1,3-diaxial interactions. The boat and twist-boat conformations are predicted to be considerably higher in energy, as is typical for substituted pyran rings.

Conclusion

This technical guide provides a comprehensive framework for the theoretical investigation of the conformational preferences of Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid. The proposed computational workflow, from initial conformer generation to high-level quantum mechanical calculations with solvation effects, offers a reliable pathway to understanding the intricate potential energy surface of this molecule. The insights gained from such studies are invaluable for rational drug design and the development of new materials, where the precise three-dimensional arrangement of atoms is a critical determinant of function. Researchers are encouraged to adapt and apply this methodology to further explore the rich conformational landscape of substituted heterocyclic systems.

Methodological & Application

The Synthetic Utility of Dihydro-2H-pyran-4,4(3H)-dicarboxylic Acid: A Versatile Building Block in Modern Organic Synthesis

For Immediate Release

Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid is emerging as a valuable scaffold in organic synthesis, offering a unique combination of a saturated heterocyclic ring and a geminal dicarboxylic acid functionality. This arrangement provides a strategic starting point for the construction of complex molecular architectures, particularly spirocyclic systems and other substituted tetrahydropyrans, which are prevalent motifs in numerous biologically active compounds. This application note details the synthesis of this versatile building block and explores its potential applications in medicinal chemistry and drug discovery.

The primary route to Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid involves a two-step sequence commencing with the well-established Knoevenagel condensation.[1][2] This is followed by a reduction of the resulting unsaturated intermediate. The gem-dicarboxylic acid moiety serves as a versatile handle for a variety of subsequent chemical transformations, including decarboxylation, esterification, and amidation, paving the way for the synthesis of a diverse library of novel compounds.

Synthetic Approach

The synthesis of Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid is achieved through a robust and scalable two-step process. The initial step involves the Knoevenagel condensation of the readily available tetrahydropyran-4-one with a malonic acid ester, such as diethyl malonate, in the presence of a base catalyst.[1][2] Subsequent reduction of the resulting exocyclic double bond, for instance via catalytic hydrogenation, followed by hydrolysis of the ester groups, affords the target dicarboxylic acid.

Caption: Synthetic workflow for Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid.

Key Applications and Future Directions

The strategic placement of the gem-dicarboxylic acid on the tetrahydropyran ring opens up a plethora of synthetic possibilities. This moiety can be exploited for the introduction of diverse functionalities and the construction of intricate molecular frameworks.

1. Synthesis of Spirocyclic Compounds: The tetrahydropyran-4-one starting material is a known precursor for the synthesis of spiro-hydantoins via the Bucherer-Bergs reaction.[3] Similarly, Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid can serve as a precursor to a variety of other spirocyclic systems. For instance, condensation with binucleophiles can lead to the formation of novel spiro-heterocycles, which are privileged structures in medicinal chemistry.[4]

Caption: General scheme for the synthesis of spiro-heterocycles.

2. Access to Monofunctionalized Tetrahydropyrans: Selective mono-decarboxylation of the dicarboxylic acid can provide access to tetrahydropyran-4-carboxylic acid and its derivatives. These monofunctionalized tetrahydropyrans are valuable building blocks for the synthesis of pharmaceutical intermediates.[5]

3. Elaboration into Novel Drug Scaffolds: The carboxylic acid groups can be readily converted into a wide range of functional groups, including esters, amides, and alcohols. This allows for the facile incorporation of the tetrahydropyran scaffold into larger, more complex molecules with potential therapeutic applications. The tetrahydropyran ring itself is a common feature in many approved drugs, often conferring favorable pharmacokinetic properties.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-(tetrahydro-4H-pyran-4-ylidene)malonate (Knoevenagel Condensation)

| Reagent/Parameter | Condition |

| Starting Materials | Tetrahydropyran-4-one, Diethyl malonate |

| Catalyst | Piperidine, Acetic Acid |

| Solvent | Toluene |

| Temperature | Reflux |

| Reaction Time | 4-8 hours |

| Work-up | Aqueous work-up, extraction with organic solvent |

| Purification | Column chromatography |

| Typical Yield | 75-85% |

Detailed Methodology:

-